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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties
of 2-hydroxybenzophenone derivatives. These compounds are of significant interest due to
their widespread applications as UV absorbers in sunscreens, photostabilizers in polymers, and
as scaffolds in medicinal chemistry. A deep understanding of their spectroscopic behavior is
crucial for quality control, mechanistic studies, and the rational design of new derivatives with
tailored properties. This guide focuses on the key techniques of UV-Visible, fluorescence,
Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting quantitative
data, detailed experimental protocols, and visualizations of the underlying photophysical
processes.

Core Spectroscopic Characteristics

2-Hydroxybenzophenone and its derivatives possess a unique intramolecular hydrogen bond
between the 2-hydroxyl group and the carbonyl oxygen. This structural feature is central to their
characteristic spectroscopic properties, particularly their strong UV absorption and their
tendency to undergo Excited-State Intramolecular Proton Transfer (ESIPT).

UV-Visible Absorption Spectroscopy
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2-Hydroxybenzophenone derivatives are potent absorbers of ultraviolet radiation, a property
that underpins their use as sunscreen agents. Their UV-Vis spectra are typically characterized
by strong absorption bands in the UVA and UVB regions. The position of the maximum
absorption wavelength (Amax) and the molar absorptivity (€) are influenced by the substitution
pattern on the aromatic rings.
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Compound

Solvent

Amax (nm)

Reference

2-
Hydroxybenzophenon

e

260

[1]

5-Bromo-2-
hydroxybenzophenon

e

Acetonitrile

Not specified

[2]

5-Chloro-2-
hydroxybenzophenon

e

Acetonitrile

Not specified

[2]

2-Hydroxy-4-
methoxybenzophenon

e (Oxybenzone)

288, 350

2,4-
Dihydroxybenzopheno

ne

Not specified

[2]

2-Hydroxy-4-
(octyloxy)benzopheno

ne

Acetonitrile

Not specified

[2]

5-(2-
Triphenylamine)-2-
hydroxybenzophenon
e (BPOH-TPA)

THF

Below 300, 318-400

[1]

5-(9-Phenyl
carbazole)-2-
hydroxybenzophenon
e (BPOH-PhCz)

THF

Below 300, 318-400

[1]

5-(4-
Dibenzothiophene)-2-
hydroxybenzophenon
e (BPOH-SF)

THF

Below 300, 318-400

[1]
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Table 1: UV-Visible Absorption Maxima (Amax) of Selected 2-Hydroxybenzophenone
Derivatives.

Fluorescence Spectroscopy and Excited-State
Intramolecular Proton Transfer (ESIPT)

A key photophysical process in 2-hydroxybenzophenone derivatives is Excited-State
Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the 2-hydroxyl
group is rapidly transferred to the carbonyl oxygen, forming a transient keto-tautomer. This
process is often associated with dual fluorescence emission, corresponding to the de-excitation
of both the initial enol form and the proton-transferred keto form. The ESIPT phenomenon is a
critical factor in their photostability, as it provides an efficient non-radiative decay pathway.[3][4]
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o .. Photolumin
Excitation Emission
. escence
Compound State Wavelength Maxima Reference
Quantum
(Aex, nm) (Aem, nm) ]
Yield (®PL)
BPOH-TPA Solid 365 550 Low [1][5]
BPOH-PhCz Solid 365 558 Low [1][5]
BPOH-SF Solid 365 582 Low [1][5]
550-582
(high-
_ Increased
BPOH-TPA Solid energy), 625-  --- [3]
Power
638 (low-
energy)
550-582
(high-
) Increased
BPOH-PhCz Solid energy), 625-  --- [3]
Power
638 (low-
energy)
550-582
(high-
_ Increased
BPOH-SF Solid energy), 625-  --- [3]
Power
638 (low-
energy)

Table 2: Fluorescence Emission Properties of Selected 2-Hydroxybenzophenone Derivatives.

The emission characteristics of these derivatives can be sensitive to the excitation wavelength
and the local environment, making them interesting candidates for fluorescent probes and
smart materials.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of 2-
hydroxybenzophenone derivatives. The chemical shifts of the protons and carbons provide
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detailed information about the molecular framework and the electronic environment of the
nuclei. The proton of the 2-hydroxyl group typically appears as a downfield singlet due to the
intramolecular hydrogen bonding.
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'H NMR Chemical

Compound Solvent . Reference
Shifts (6, ppm)
10.35 (s, 1H), 7.62—
7.57 (m, 1H), 7.46 (d,
J=4.4Hz, 4H), 7.39
5-(2- (td, J=7.5, 1.9 Hz,
Triphenylamine)-2- 1H), 7.36—7.28 (m,
DMSO-ds [1]
hydroxybenzophenon 3H), 7.18-7.09 (m,
e (BPOH-TPA) 6H), 6.86 (t,J=7.3
Hz, 2H), 6.79 (d, J =
8.5 Hz, 1H), 6.75 (d, J
= 7.9 Hz, 4H)
10.34 (s, 1H), 8.52 (d,
J=1.9Hz, 1H), 8.33
(dt, J=7.8, 1.0 Hz,
1H), 7.89-7.79 (m,
5-(9-Phenyl
3H), 7.72-7.62 (m,
carbazole)-2-
DMSO-ds 7H), 7.55 (td, J = 7.5, [1]
hydroxybenzophenon
3.8 Hz, 3H), 7.46—
e (BPOH-PhCz)
7.36 (m, 3H), 7.29
(ddd, J=8.0,7.0,1.1
Hz, 1H), 7.11 (d, J =
8.5 Hz, 1H)
10.64 (s, 1H), 8.45—
8.32 (m, 2H), 8.08—
5-(4-
_ , 8.00 (m, 1H), 7.88—
Dibenzothiophene)-2-
DMSO-de 7.80 (m, 3H), 7.72 (d, [1]
hydroxybenzophenon
J=2.4Hz, 1H), 7.69-
e (BPOH-SF)
7.53 (m, 7H), 7.20 (d,
J =8.5Hz, 1H)
Azo dye from 2,4-
dihydroxybenzopheno  --- 12.223 and 10.850 [2]
ne
Azo dye from 2- 12.092 [2]
hydroxy-4-
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methoxybenzophenon
e

Table 3: *H NMR Chemical Shifts of Selected 2-Hydroxybenzophenone Derivatives.

13C NMR Chemical Shifts

Compound
(3, ppm)

Reference

Aromatic carbons at 6C 162,
Carbonyl group at 6C 182.9

2-Hydroxybenzophenone

Table 4: Representative 13C NMR Chemical Shifts for 2-Hydroxybenzophenone.

Infrared (IR) Spectroscopy

The IR spectra of 2-hydroxybenzophenone derivatives provide valuable information about the

functional groups present in the molecule. Key characteristic absorption bands include:

» O-H Stretching: A broad band, often in the range of 3200-3600 cm~1, corresponding to the

intramolecularly hydrogen-bonded hydroxyl group.

e C=0 Stretching: A strong absorption band typically found between 1630-1680 cm~*. The
position of this band can be influenced by conjugation and hydrogen bonding.

e C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm~! region.

e C-O Stretching: This vibration usually appears in the 1200-1300 cm~1 range.

Functional Group

Typical Absorption Range (cm~2)

O-H (intramolecular H-bond)

3200 - 3600 (broad)

C=0 (conjugated ketone) 1630 - 1680
C=C (aromatic) 1450 - 1600
C-O (phenol) 1200 - 1300
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Table 5: Characteristic Infrared Absorption Frequencies for 2-Hydroxybenzophenone
Derivatives.

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic experiments discussed
in this guide.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelength of maximum
absorbance (Amax).

Methodology:

 Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to
warm up for at least 15-20 minutes to ensure stable output.

e Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent
in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

e Sample Preparation:

o Prepare a stock solution of the 2-hydroxybenzophenone derivative with a known
concentration (e.g., 1 mg/mL) in the selected solvent.

o From the stock solution, prepare a dilute solution (e.g., 10 pg/mL) to ensure the
absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

o Data Acquisition:

[e]

Fill a quartz cuvette with the blank solvent and record a baseline spectrum.

o

Rinse the cuvette with the sample solution and then fill it.

[¢]

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum
over the desired wavelength range (e.g., 200-500 nm).

© 2025 BenchChem. All rights reserved. 9/16 Tech Support


https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/product/b104022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:

o The instrument software will automatically subtract the baseline from the sample
spectrum.

o Identify the wavelength(s) of maximum absorbance (Amax) from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To measure the emission and excitation spectra and determine the fluorescence
quantum yield.

Methodology:

 Instrument Preparation: Turn on the spectrofluorometer and allow the excitation source (e.g.,

Xenon lamp) to stabilize.
e Sample Preparation:

o Prepare a dilute solution of the sample in a suitable fluorescence-grade solvent. The
concentration should be low enough to avoid inner filter effects (absorbance at the
excitation wavelength should be less than 0.1).

o For solid-state measurements, a powder sample can be placed in a solid sample holder.
o Emission Spectrum Acquisition:

o Set the excitation monochromator to the desired excitation wavelength (often the Amax
from the UV-Vis spectrum).

o Scan the emission monochromator over a wavelength range that is longer than the
excitation wavelength to collect the emitted fluorescence.

o Excitation Spectrum Acquisition:

o Set the emission monochromator to the wavelength of maximum fluorescence emission.
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o Scan the excitation monochromator over a range of shorter wavelengths to obtain the
excitation spectrum. The excitation spectrum should ideally match the absorption
spectrum.

e Quantum Yield Determination (Relative Method):

o Measure the fluorescence spectra of the sample and a standard with a known quantum
yield (e.g., quinine sulfate in 0.1 M H2S0a4) under identical experimental conditions
(excitation wavelength, slit widths).

o Measure the absorbance of both the sample and the standard at the excitation
wavelength.

o Calculate the quantum yield of the sample using the following equation: ®_sample =
®_std * (I_sample / |_std) * (A_std / A_sample) * (n_sample? / n_std?) where & is the
guantum vyield, | is the integrated fluorescence intensity, A is the absorbance at the
excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Dissolve an appropriate amount of the 2-hydroxybenzophenone derivative (typically 5-10
mg for *H NMR, 20-50 mg for 3C NMR) in a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

o Transfer the solution to a clean, dry NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to achieve homogeneity and optimal resolution.

e 1H NMR Data Acquisition:

o Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay, pulse
width).

o Acquire the *H NMR spectrum.
e 13C NMR Data Acquisition:
o Switch the probe to the 13C nucleus.

o Set the appropriate acquisition parameters. 13C NMR typically requires a larger number of
scans than *H NMR due to the lower natural abundance of the 13C isotope.

o Acquire the broadband proton-decoupled 3C NMR spectrum.
» Data Processing and Analysis:
o Process the raw data (Fourier transform, phase correction, baseline correction).
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to
assign the signals to the respective protons and carbons in the molecule.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of a solid or liquid sample to identify functional
groups.

Methodology:
¢ Instrument Preparation: Ensure the ATR crystal is clean.

e Background Spectrum:
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o With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, H20).

o Sample Application:

o Solids: Place a small amount of the powdered or solid sample directly onto the ATR
crystal. Apply pressure using the built-in press to ensure good contact between the sample
and the crystal.[7][8]

o Liquids: Place a drop of the liquid sample directly onto the ATR crystal.[8]
e Sample Spectrum Acquisition:
o Collect the infrared spectrum of the sample.
e Data Analysis:
o The instrument software will automatically perform the background subtraction.

o Identify the characteristic absorption bands and correlate them with the functional groups
present in the molecule using a correlation chart.

Visualizing Key Processes and Workflows

Excited-State Intramolecular Proton Transfer (ESIPT)
Signaling Pathway

The ESIPT process is a fundamental photochemical signaling pathway for 2-
hydroxybenzophenone derivatives, enabling the dissipation of absorbed UV energy.

UV Absorption S1 (Enol) ESIPT (fast) Sz (Keto) Fluorescence (K)

So (Enol) Fluorescence (E Excited State Tautomer or Non-radiative decay
Ground State

______________________ (fasy ™ so(keto)
______________ Ground State

Click to download full resolution via product page
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Caption: The ESIPT photocycle in 2-hydroxybenzophenone derivatives.

General Experimental Workflow for Spectroscopic
Analysis

The systematic spectroscopic characterization of a 2-hydroxybenzophenone derivative
follows a logical workflow to obtain comprehensive structural and photophysical information.
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Caption: Workflow for the spectroscopic characterization of derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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